2-{(Z)-[(2,3-dichlorophenyl)imino]methyl}-6-nitrophenol
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Overview
Description
2-[(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL]-6-NITROPHENOL is a Schiff base compound, which is a type of chemical compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields such as chemistry, biology, and medicine due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL]-6-NITROPHENOL typically involves the condensation reaction between 2,3-dichloroaniline and 6-nitrosalicylaldehyde. The reaction is usually carried out in an ethanol solution with a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL]-6-NITROPHENOL undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding nitro and imino derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and chloro.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, anilines, and imines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL]-6-NITROPHENOL has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of analytical reagents and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL]-6-NITROPHENOL involves its interaction with biological molecules through the formation of hydrogen bonds and coordination with metal ions. The compound can inhibit the activity of certain enzymes and disrupt cellular processes by binding to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-[(2,4-DICHLOROPHENYL)IMINO]METHYL]PHENOL: Similar in structure but with different substitution patterns on the phenyl ring.
2-[(E)-[(2,6-DICHLOROPHENYL)IMINO]METHYL]PHENOL: Another similar compound with different chlorine substitution positions.
Uniqueness
2-[(E)-[(2,3-DICHLOROPHENYL)IMINO]METHYL]-6-NITROPHENOL is unique due to the presence of both nitro and dichloro groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H8Cl2N2O3 |
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Molecular Weight |
311.12 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenyl)iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-4-2-5-10(12(9)15)16-7-8-3-1-6-11(13(8)18)17(19)20/h1-7,18H |
InChI Key |
KJNAQGYFBYXTDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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